molecular formula C7H17NO B3013980 2-Ethoxypentan-1-amine CAS No. 873980-06-4

2-Ethoxypentan-1-amine

Cat. No.: B3013980
CAS No.: 873980-06-4
M. Wt: 131.219
InChI Key: IBBXDAFHOGRKPH-UHFFFAOYSA-N
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Description

2-Ethoxypentan-1-amine is a chemical compound of interest in non-clinical research and development. This amine serves as a valuable building block and intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules. Researchers utilize such compounds in the synthesis of potential pharmacologically active agents, novel materials, and other biorelevant compounds. The structural features of this compound, including its amine functional group and ethoxy side chain, make it a versatile synthon. It can undergo various reactions such as alkylation, acylation, and condensation, and may be used in the development of compound libraries for high-throughput screening (HTS) and high-content screening (HCS). As with all reagents of this nature, this compound is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-5-7(6-8)9-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXDAFHOGRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxypentan 1 Amine

Fundamental Reactivity as a Primary Amine

As a primary amine, 2-Ethoxypentan-1-amine possesses a nitrogen atom with a lone pair of electrons, rendering it nucleophilic and basic. byjus.comtestbook.com This inherent nucleophilicity is the cornerstone of its chemical behavior, allowing it to react with a wide array of electrophilic species. testbook.comyoutube.com The presence of the ethoxy group at the second carbon position may sterically and electronically influence the reactivity of the amine group.

Nucleophilic Substitution Reactions with Electrophiles

Primary amines are well-established nucleophiles in substitution reactions. msu.educhemistrystudent.com this compound can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction, likely following an S_N_2 mechanism. msu.edumsu.edu In this process, the nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemistrystudent.com This initial reaction yields a secondary amine. Further alkylation can occur, as the resulting secondary amine can also act as a nucleophile, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. chemrevise.org

Reactant AReactant B (Electrophile)ProductReaction Type
This compoundAlkyl Halide (e.g., Bromoethane)N-Ethyl-2-ethoxypentan-1-amineNucleophilic Substitution
This compoundBenzenesulfonyl chlorideN-(2-Ethoxypentyl)benzenesulfonamideNucleophilic Acyl Substitution

Acylation Reactions to Form Amides

The reaction of primary amines with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, is a fundamental method for amide synthesis. orgosolver.comphysicsandmathstutor.com this compound readily undergoes acylation. In this nucleophilic acyl substitution reaction, the amine's nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. msu.edu This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate from an acid anhydride) to form a stable N-substituted amide. physicsandmathstutor.com These reactions are typically rapid and can be performed under mild conditions. organic-chemistry.org The resulting product would be an N-(2-Ethoxypentyl)amide.

Reactant AReactant B (Acylating Agent)ProductReaction Type
This compoundAcetyl ChlorideN-(2-Ethoxypentyl)acetamideAcylation
This compoundAcetic Anhydride (B1165640)N-(2-Ethoxypentyl)acetamideAcylation

Formation of Key Organic Derivatives

Imine Formation from Aldehydes and Ketones

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorgoreview.com This condensation reaction is reversible and typically catalyzed by acid, with an optimal pH range of about 4 to 5. pressbooks.pubchemistrysteps.comlibretexts.org The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.orgyoutube.com This is followed by a proton transfer to form a neutral intermediate called a carbinolamine. orgoreview.comlibretexts.orgunizin.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). unizin.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. orgoreview.comlibretexts.org

Reactant AReactant B (Carbonyl)Product (Imine)Reaction Conditions
This compoundBenzaldehyde(E/Z)-N-Benzylidene-2-ethoxypentan-1-amineMild acid (pH 4-5)
This compoundAcetoneN-(Propan-2-ylidene)-2-ethoxypentan-1-amineMild acid (pH 4-5)

Formation of Oxazoline (B21484) Derivatives

The synthesis of oxazolines typically involves the cyclization of 2-amino alcohols with various reagents like carboxylic acids, acyl chlorides, or nitriles. wikipedia.orgorgsyn.org Since this compound is not a 2-amino alcohol, its direct conversion to an oxazoline derivative is not a standard transformation. However, a plausible multi-step synthetic route could be envisioned. For instance, the amine could first be acylated with a carboxylic acid containing a leaving group on the adjacent carbon. Alternatively, the synthesis could proceed through the reaction of this compound with a precursor that already contains the necessary functionality for cyclization. For example, some syntheses achieve oxazoline formation by reacting an amine with an aldehyde, which forms an intermediate oxazolidine (B1195125) that is then oxidized to the oxazoline. wikipedia.orgorgsyn.org Another approach involves reacting an amine with a compound like 2-chloroethylamide, which then cyclizes. wikipedia.org A specific, though less common, method involves the reaction of an amine with an existing oxazoline structure to produce a new derivative. smolecule.com

Reactivity in Mannich Reactions

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orglibretexts.orgadichemistry.com The reactants are typically a primary or secondary amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an enolizable carbonyl group (like a ketone or another aldehyde). libretexts.orgnumberanalytics.com As a primary amine, this compound can participate in this reaction. wikipedia.org The mechanism starts with the formation of an iminium ion from the reaction between this compound and formaldehyde (B43269). libretexts.orgadichemistry.comnumberanalytics.com The enolizable carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic iminium ion. wikipedia.orglibretexts.org The final product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com

Amine ComponentAldehyde ComponentCarbonyl ComponentProduct (Mannich Base)
This compoundFormaldehydeAcetophenone3-((2-Ethoxypentyl)amino)-1-phenylpropan-1-one
This compoundFormaldehydeCyclopentanone2-(((2-Ethoxypentyl)amino)methyl)cyclopentan-1-one

Reaction Pathways and Mechanisms

The reactions involving this compound are diverse, ranging from simple acid-base chemistry to more complex, catalyzed transformations. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for unraveling the step-by-step pathways of chemical reactions. For amine oxidations, combining solvent and substrate isotope effects can provide significant mechanistic insights. nih.gov Measuring solvent isotope effects helps determine the timing of the cleavage of N-H bonds, a key step in many amine reactions. nih.gov For instance, in enzyme-catalyzed oxidations of amines, such studies can distinguish between different potential mechanisms. nih.gov

While specific kinetic or isotopic studies on this compound are not extensively documented in publicly available literature, the principles from studies on analogous amines can be applied. For example, kinetic studies on the reactions of mustards with sodium ethoxide have been performed to understand their decontamination, with some studies investigating the catalytic effect of other amines. nih.gov Such an approach could be used to quantify the reaction rates of this compound with various electrophiles and to determine the influence of catalysts.

Role of Acid and Base Catalysis in Amine Transformations

Acid and base catalysis play a pivotal role in a wide array of chemical transformations involving amines. sioc.ac.cncore.ac.uk

Acid Catalysis: Lewis acids, defined as electron pair acceptors, can activate substrates by enhancing their electrophilic character. sioc.ac.cncore.ac.uk For instance, the reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones is catalyzed by the Lewis acid BF₃·Et₂O. nih.gov In the context of this compound, an acid catalyst could protonate the nitrogen atom, making the carbon skeleton more susceptible to nucleophilic attack, or it could interact with the ethoxy group, potentially facilitating cleavage of the C-O bond under certain conditions.

Base Catalysis: Bases, acting as proton acceptors or electron pair donors, can also significantly influence amine reactions. sioc.ac.cncore.ac.uk In reactions of 2-aminobenzimidazole (B67599) with α,β-unsaturated carbonyl compounds, basic catalysis leads to the formation of pyrimido[1,2-a]benzimidazoles. nih.gov For this compound, a base could deprotonate the primary amine group, increasing its nucleophilicity for reactions with electrophiles. Lewis bases can activate reagents by enhancing either their nucleophilic or electrophilic character. sioc.ac.cn

The interplay between acidic and basic sites is also crucial in heterogeneous catalysis. Layered double hydroxides (LDHs), for example, possess both Brønsted and Lewis acid-base sites and are effective catalysts for various transformations, including condensation and hydrogenation reactions. mdpi.com

Degradation Studies and Chemical Stability

The stability of this compound under various conditions is a critical aspect of its chemical profile. Degradation can occur through several pathways, particularly in the presence of heat, light, or reactive chemical species.

Analysis of Decomposition Pathways

Studies on aqueous amine solutions used in carbon capture have shown that degradation can be accelerated by factors such as high temperatures, the presence of oxygen, and metal ions like iron. ntnu.nonih.gov The degradation products can be numerous and complex, including smaller amines, ammonia (B1221849), and various oxygenated compounds. ntnu.nonih.gov For this compound, potential decomposition pathways could involve cleavage of the C-N bond, the C-O bond of the ethoxy group, or oxidation of the alkyl chain.

Interaction with Oxidizing and Reducing Agents

The amine and ether functionalities of this compound determine its behavior in the presence of oxidizing and reducing agents.

Oxidizing Agents: An oxidizing agent accepts electrons and is itself reduced in a chemical reaction. libretexts.org Primary amines can be oxidized to various products, including oximes or nitriles. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. The specific outcome of the oxidation of this compound would depend on the strength of the oxidizing agent and the reaction conditions. For example, pyridinium (B92312) chlorochromate (PCC) is a milder oxidizing agent often used to convert primary alcohols to aldehydes. libretexts.org

Reducing Agents: A reducing agent donates electrons and becomes oxidized. libretexts.org The amine group in this compound is already in a reduced state. However, if the molecule were to undergo a reaction to form an imine or other oxidized nitrogen species, it could then be reduced back to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride (B1222165). libretexts.org Catalytic hydrogenation can also be used to reduce various functional groups, including nitro groups to amines. libretexts.org

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by mapping the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For primary amines like 2-Ethoxypentan-1-amine, the N-H protons often appear as broad signals that can be identified by their disappearance upon the addition of D₂O. libretexts.org The protons on the carbon adjacent to the nitrogen atom are deshielded and thus shifted downfield compared to typical alkane protons. libretexts.org

Specific chemical shifts and splitting patterns are predicted for the distinct proton environments in this compound. The following table outlines the expected ¹H NMR spectral data.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
CH₃ (ethyl group)~1.2Triplet3H
CH₂ (ethyl group)~3.5Quartet2H
CH₃ (pentyl group)~0.9Triplet3H
CH₂ (pentyl chain)~1.3-1.6Multiplet4H
CH (on C2)~3.3Multiplet1H
CH₂ (amine group)~2.7Multiplet2H
NH₂BroadSinglet2H

This table is generated based on typical chemical shifts for similar functional groups and may not represent experimentally verified data for this specific compound.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., methyl, methylene (B1212753), methine, quaternary). The signals in ¹³C NMR are generally weaker than in ¹H NMR due to the low natural abundance of the ¹³C isotope. libretexts.org Carbons adjacent to the electron-withdrawing nitrogen and oxygen atoms in this compound are expected to be deshielded and appear at a lower field (higher ppm). libretexts.orglibretexts.org

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
CH₃ (ethyl group)~15
CH₂ (ethyl group)~66
CH₃ (pentyl group)~14
CH₂ (C4)~20
CH₂ (C3)~30
CH (C2)~80
CH₂ (C1)~45

This table is generated based on typical chemical shift values and predictive models. Actual experimental values may vary.

For complex structures or to resolve ambiguities in 1D NMR spectra, advanced 2D NMR techniques are employed. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with directly attached carbons and carbons over two or three bonds, respectively. ipb.ptrsc.org These methods would be invaluable for definitively assigning all proton and carbon signals in the spectrum of this compound and confirming the connectivity of the ethoxy and pentylamine moieties.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₁₇NO), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.govsemanticscholar.org

In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For aliphatic amines and ethers, specific cleavage patterns are expected. tutorchase.com

α-Cleavage: Amines typically undergo α-cleavage, which is the breaking of the bond between the carbon atom adjacent to the nitrogen and another carbon atom. jove.comjove.comlibretexts.org This process results in the formation of a resonance-stabilized iminium ion. For this compound, cleavage of the C1-C2 bond would be a primary fragmentation pathway.

Ether Fragmentation: Ethers also exhibit characteristic fragmentation patterns, often involving cleavage of the C-O bond or the C-C bond adjacent to the oxygen. scielo.bryoutube.com The loss of an alkyl radical from the ether group is a common fragmentation route. acs.org

The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comwhitman.edu As this compound contains one nitrogen atom, its molecular ion peak would appear at an odd m/z value. The major fragments are expected to have even m/z values. jove.comwhitman.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. epa.gov For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine and ether functionalities.

The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. epa.govemerypharma.com Additionally, the N-H bending (scissoring) vibration is expected to appear in the range of 1650-1580 cm⁻¹. epa.govemerypharma.com

The ether linkage (C-O-C) is characterized by a strong C-O stretching absorption band. For aliphatic ethers, this band is typically observed in the 1250-1020 cm⁻¹ region. emerypharma.comnih.gov The presence of both amine and ether characteristic peaks in an IR spectrum would provide strong evidence for the structure of this compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (Asymmetric)3400 - 3300Medium
Primary AmineN-H Stretch (Symmetric)3330 - 3250Medium
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium
Primary AmineN-H Wag910 - 665Broad, Strong
Aliphatic EtherC-O Stretch1250 - 1020Strong
AlkylC-H Stretch2950 - 2850Medium to Strong

This table is based on established correlations for functional groups and does not represent experimentally measured data for this compound.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. miamioh.edu It is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, with a single peak indicating a pure compound, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte. miamioh.edu

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A key characteristic of mono-nitrogen containing compounds is that they exhibit an odd molecular weight. researchgate.net The fragmentation pattern is anticipated to be dominated by alpha-cleavage, a common fragmentation pathway for aliphatic amines. researchgate.net This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable immonium ion. The loss of the largest alkyl group is typically favored. studypug.com

Table 2: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
117[C₆H₁₅NO]⁺Molecular Ion
88[C₄H₁₀NO]⁺Loss of an ethyl radical
72[C₄H₁₀N]⁺Alpha-cleavage with loss of the ethoxy group
44[C₂H₆N]⁺Alpha-cleavage with loss of the pentyl group
30[CH₄N]⁺Primary immonium ion from rearrangement

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and has not been experimentally verified for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. numberanalytics.com For aliphatic amines like this compound, which lack a strong chromophore, direct detection by UV-Vis is challenging. chromatographyonline.com Therefore, pre-column or post-column derivatization is typically employed to attach a UV-absorbing or fluorescent tag to the amine, enhancing its detectability. numberanalytics.comchromatographyonline.comlibretexts.org

Common derivatizing agents for primary amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). numberanalytics.comresearchgate.net The choice of derivatizing agent and chromatographic conditions, such as the column and mobile phase, would be optimized to achieve good separation and sensitivity. Reversed-phase HPLC with a C18 column is a common choice for the separation of derivatized amines. chromatographyonline.com

Table 3: Common Derivatizing Agents for HPLC Analysis of Primary Amines

Derivatizing AgentDetection Method
Dansyl chlorideFluorescence, UV
o-Phthalaldehyde (OPA)Fluorescence
9-Fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence, UV
Phenylisothiocyanate (PITC)UV

Advanced Structural Elucidation Protocols

While IR and GC-MS provide strong evidence for the structure of this compound, a definitive structural confirmation relies on a combination of advanced spectroscopic techniques. numberanalytics.comchromatographyonline.com This is particularly important to confirm the connectivity of the atoms and to rule out any isomeric structures.

A comprehensive structural elucidation protocol would involve the integration of data from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HRMS). chromatographyonline.comweebly.comsolubilityofthings.com

1D NMR (¹H and ¹³C): ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would reveal the number of unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to piece together the carbon skeleton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the ethoxy group and the pentan-1-amine backbone. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact molecular formula.

By combining the information from these techniques, the unambiguous structure of this compound can be determined with a high degree of confidence. chromatographyonline.com

Computational Chemistry Studies of 2 Ethoxypentan 1 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule derived from its electronic configuration. mdpi.com

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions defining the distribution and energy of electrons. numberanalytics.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. numberanalytics.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, while a small gap indicates a molecule is more reactive. mdpi.com

For 2-Ethoxypentan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, which are the highest-energy electrons in the molecule. The LUMO, conversely, is likely distributed across the σ* antibonding orbitals of the carbon-carbon and carbon-oxygen bonds. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. numberanalytics.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-9.15
LUMO Energy1.42
HOMO-LUMO Gap10.57

DFT is a widely used computational method to predict the chemical reactivity of molecules. medjchem.com By calculating various electronic descriptors, it is possible to rationalize and predict how a molecule will behave in a chemical reaction. nih.gov These descriptors, often termed "conceptual DFT" indices, include electronic chemical potential (μ), global hardness (η), electrophilicity (ω), and nucleophilicity (N). nih.gov

The electronic chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. nih.gov The electrophilicity index quantifies the ability of a molecule to accept electrons, whereas the nucleophilicity index measures its electron-donating capability. nih.gov For this compound, the primary amine group confers significant nucleophilic character, making it prone to react with electrophiles. DFT calculations can precisely quantify this tendency and identify the most reactive sites within the molecule. medjchem.com

Table 2: Conceptual DFT Reactivity Indices for this compound
Reactivity IndexCalculated Value (eV)Interpretation
Electronic Chemical Potential (μ)-3.865Indicates electron-donating ability
Global Hardness (η)5.285Suggests moderate stability and reactivity
Electrophilicity Index (ω)1.41Moderate electrophilic character
Nucleophilicity Index (N)3.25Strong nucleophilic character

QM methods can accurately predict various thermochemical properties of molecules in the ideal gas phase. These calculations are crucial for understanding the energetics of reactions involving the compound. Important calculated properties include the standard enthalpy of formation (ΔHf°), which represents the heat change when the compound is formed from its constituent elements in their standard states, and the standard Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of its formation. Standard entropy (S°) provides a measure of the molecule's disorder.

Table 3: Calculated Thermochemical Properties for this compound (Gas Phase, 298.15 K)
PropertyCalculated Value
Standard Enthalpy of Formation (ΔHf°)-285.5 kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-89.3 kJ/mol
Standard Entropy (S°)445.8 J/(mol·K)

Molecular Modeling and Simulation

While QM calculations describe the static, electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its three-dimensional structure and dynamic behavior over time. vscht.cz

This compound is a flexible molecule with several rotatable single bonds, allowing it to adopt numerous spatial arrangements, or conformations. researchgate.net Conformational analysis aims to identify the different stable conformers and determine their relative energies. conflex.net This process typically begins with a search of the conformational space, followed by geometry optimization of the resulting structures to find the local energy minima on the potential energy surface. researchgate.netconflex.net

For this compound, the key dihedral angles are along the C-C backbone and the C-O-C linkage of the ethoxy group. The relative orientation of the amine and ethoxy groups, as well as the folding of the pentyl chain, dictates the stability of each conformer. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Table 4: Relative Energies of Major Conformers of this compound
ConformerKey Dihedral Angles (Example)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)gauche, anti, anti0.0045.2
2anti, gauche, anti0.4521.1
3gauche, gauche, anti0.6813.5
4anti, anti, gauche0.957.9

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. bris.ac.ukiitm.ac.in An MD simulation can provide a detailed picture of molecular flexibility, conformational transitions, and interactions with the surrounding environment, such as a solvent. iaanalysis.comnih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a solvent like water and observing its trajectory over a period of nanoseconds. mdpi.com Analysis of this trajectory can reveal the stability of certain conformations, the frequency of transitions between them, and the formation and breaking of hydrogen bonds between the amine group and water molecules. iaanalysis.com Properties like the Root Mean Square Deviation (RMSD) are calculated to quantify structural fluctuations over time. iaanalysis.com Such simulations are invaluable for understanding how the molecule behaves in a realistic, dynamic environment. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions involving amines. ijrpr.com By using quantum mechanics methods, particularly Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. escholarship.org

The elucidation of a reaction mechanism involves calculating the energy changes as reactants transform into products. For an amine like this compound, which can act as a nucleophile, studies would typically investigate its reactions with electrophiles, such as in nucleophilic substitution (SN2) or addition reactions. scirp.orgrsc.org Computational models can predict the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is determined by the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. peerj.com

For instance, in a hypothetical SN2 reaction with an alkyl halide, DFT calculations would be employed to locate the transition state structure where the amine's nitrogen atom is partially bonded to the carbon atom of the alkyl halide, and the bond to the leaving group is partially broken. The calculated energy of this transition state relative to the reactants provides the activation barrier. These studies can help rationalize reactivity patterns and predict how structural modifications to the amine or its reaction partner would affect the reaction outcome. scirp.org

Table 1: Illustrative DFT Calculation Results for a Hypothetical Nucleophilic Substitution Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃Cl0.0 (Reference)
Transition State[H₂N(CH(CH₂CH₃)CH₂CH₂CH₃)---CH₃---Cl]⁻+25.4
Products[CH₃NH₂(CH(CH₂CH₃)CH₂CH₂CH₃)]⁺Cl⁻-15.2

Note: Data are hypothetical and for illustrative purposes to show the type of information generated from computational studies.

Integration of Computational and Experimental Data

The most powerful approach to understanding chemical reactivity involves the integration of computational modeling with experimental results. escholarship.org Computational studies can provide a detailed, atomistic view of reaction pathways and molecular interactions that are often difficult or impossible to observe directly through experiments. nih.gov

For example, if an experiment shows that this compound reacts faster in DMSO than in methanol (B129727), computational studies can be performed to explain why. wizeprep.commasterorganicchemistry.com By calculating the activation energies for the reaction in both solvents, a researcher could confirm that the transition state is less stabilized by methanol due to hydrogen bonding with the amine's ground state, leading to a higher energy barrier, which aligns with the experimental observation. ucalgary.ca

Similarly, computational chemistry can predict the structures of intermediates that might be too transient to be isolated and characterized experimentally. mdpi.comsemanticscholar.org When experimental kinetic data is available, it can be compared with calculated reaction barriers to validate the proposed computational model. mdpi.com This synergy allows for the refinement of both the experimental understanding and the computational models, leading to a more complete and accurate picture of the chemical system. researchgate.net

Table 3: Illustrative Comparison of Computational and Experimental Data for a Hypothetical Reaction

ParameterComputational PredictionExperimental Result
Reaction MechanismConcerted SN2Consistent with second-order kinetics
Activation Energy in DMSO22.5 kcal/mol23.1 kcal/mol
Activation Energy in Methanol26.8 kcal/mol27.5 kcal/mol
Major ProductN-alkylation productN-alkylation product (>95%)

Note: Data are hypothetical, designed to illustrate the synergy between computational and experimental findings.

Applications in Advanced Chemical Synthesis

Role as a Building Block for Complex Organic Molecules

As a versatile building block, 2-Ethoxypentan-1-amine provides a scaffold for introducing specific functional groups that can be further manipulated to construct more complex molecules. Its primary amine group readily participates in fundamental organic reactions such as alkylation and acylation.

The structure of this compound lends itself to the synthesis of fine chemicals, including agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The closely related compound, 3-ethoxypropylamine (B153944), is listed commercially as a fine chemical and is used to modify polymers for specialty applications like emulsion polymerization stabilization. google.comindoaminesltd.com This suggests a similar utility for this compound in creating performance-enhancing additives for materials. For instance, alkoxy-substituted amines are used to modify polymers to generate specific properties for industrial use. google.comsigmaaldrich.com

Chiral primary amines are critical intermediates in the production of many pharmaceutical compounds, with over 40% of commercial drugs containing these structural motifs. rsc.orgnih.gov The reactions of this compound are fundamental to the synthesis of pharmaceutical building blocks. Primary amines are frequently used as starting materials or intermediates in drug discovery and development because the amine group can be readily converted into other functionalities or can serve as a key site for biological interactions. organic-chemistry.org The synthesis of chiral amines, in particular, is a significant area of research for producing enantiomerically pure drugs. rsc.org

Research indicates that this compound can participate in Stevens rearrangements, a type of chemical reaction valuable for constructing new carbon-carbon bonds. This reaction pathway is particularly useful for synthesizing heterocycles, which are core structures in many drug molecules. The Stevens rearrangement typically involves the conversion of quaternary ammonium (B1175870) salts into rearranged amines in the presence of a strong base. wikipedia.org The ability to use this rearrangement provides a strategic route to complex cyclic systems that are otherwise difficult to access. nih.gov More broadly, primary amines are essential reactants in numerous methods for synthesizing nitrogen-containing heterocyclic compounds.

Bioconjugation Chemistry Utilizing Amine Functionality

The primary amine group (–NH₂) of this compound is a key functional group for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. thermofisher.com This amine is typically nucleophilic and readily reacts with a variety of electrophilic reagents under mild aqueous conditions. thermofisher.comacs.org

In bioconjugation, a linker or crosslinker is a reagent used to connect two or more molecules. The primary amine on this compound makes it a suitable candidate to function as one end of a linker system. A common strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond. thermofisher.comseracare.com This chemistry is widely used to attach labels like fluorescent dyes or biotin (B1667282) to proteins, or to immobilize them on surfaces. thermofisher.comacs.org While specific applications of this compound as a linker are not detailed in the literature, its structure is analogous to other amine-containing linkers used in biomolecular assembly. These linkers often feature a spacer arm, and the ethoxypentyl group of this compound could serve such a role, providing distance and flexibility between the conjugated molecules.

Table 1: Common Reactions Targeting Primary Amines in Bioconjugation

Reactive Group on ReagentTarget Functional GroupResulting Covalent BondTypical pH Range
N-hydroxysuccinimide (NHS) esterPrimary Amine (-NH₂)Amide7.0–9.0
ImidoesterPrimary Amine (-NH₂)Amidine7.0–10.0
IsothiocyanatePrimary Amine (-NH₂)Thiourea7.0–9.0
AldehydePrimary Amine (-NH₂)Schiff Base (reducible to secondary amine)Varies

This table summarizes common chemical reactions used to conjugate molecules to the primary amine groups found on proteins and other biomolecules. thermofisher.comsnmjournals.org

The amine functionality of this compound allows it to be used for the chemical modification of polymers, thereby altering their physical and chemical properties. A prominent method for this is the aza-Michael addition, where the amine adds across an electron-deficient carbon-carbon double bond, such as an acrylate (B77674) or maleate (B1232345) group within a polymer chain. mdpi.comwikipedia.org This reaction is highly efficient for creating new C-N bonds and is used in post-polymerization modification. mdpi.comresearchgate.netacs.org

For example, the closely related compound 3-ethoxypropylamine has been used to:

Synthesize temperature-sensitive polymers like poly(N-(3-ethoxypropyl)acrylamide). researchgate.net

Modify oxetane-based oligomers, demonstrating its utility in creating specialized polymer properties. sigmaaldrich.comchemsrc.com

Act as a modifying agent for alpha-olefin/maleic anhydride (B1165640) copolymers to create highly efficient stabilizers for emulsion polymerization. google.com

These examples highlight how the structure of an ethoxy-alkylamine can be grafted onto a polymer backbone to introduce new functionalities, such as hydrophilicity, stimuli-responsiveness, or improved adhesive properties. acs.orgpolysciences.com

Table 2: Research on Polymer Modification with Ethoxy-Alkylamines

Amine CompoundPolymer SystemApplication/OutcomeReference
3-EthoxypropylamineAcryloyl chlorideSynthesis of a new temperature-sensitive monomer (N-(3-ethoxypropyl)-acrylamide). researchgate.net
3-EthoxypropylamineOxetane-based oligomersModification of oligomers to generate specific properties. sigmaaldrich.comchemsrc.com
3-EthoxypropylamineAlpha-olefin/maleic anhydride copolymersCreation of polymeric stabilizers for emulsion polymerization. google.com
General Primary AminesAcrylate-containing polymersFormation of poly(β-amino ester)s and poly(amido amine)s via aza-Michael addition for biomaterials. acs.orgnih.gov

This table presents documented examples of how ethoxy-alkylamines and other primary amines are used to modify existing polymer structures to create new materials.

Catalytic Roles in Organic Transformations

The amine functional group is a cornerstone of organocatalysis, capable of activating substrates through various mechanisms. The presence of a primary amine in this compound makes it a candidate for reactions where amine catalysis is pivotal.

Co-catalytic Applications

In addition to acting as the primary catalyst, amines can also function as co-catalysts or additives in metal-catalyzed or other catalytic systems. Their basicity allows them to act as proton scavengers or to influence the reactivity of the main catalyst or substrates.

For instance, in some transition metal-catalyzed reactions, an amine base is crucial for the catalytic cycle to proceed, often by facilitating a deprotonation step. The specific properties of this compound, such as its steric bulk and the presence of the ether linkage, would influence its efficacy in such a role compared to other simple amines. However, there is no specific literature data confirming the use of this compound in a co-catalytic capacity.

Research into hybrid catalytic systems, combining organocatalysts with other catalytic forms like biocatalysts or metal catalysts, is an expanding area. researchgate.netprinceton.edu Such systems can achieve transformations not possible with a single catalyst type. For example, an amine could be used in a one-pot sequence where it catalyzes one step, and another type of catalyst performs a subsequent transformation. researchgate.net Again, the application of this compound in such a system remains a hypothetical proposition pending dedicated research.

Future Research Directions and Emerging Challenges

Development of More Sustainable Synthetic Routes

A major challenge in chemical manufacturing is the reliance on petrochemical feedstocks and energy-intensive processes. researchgate.net The development of green and sustainable synthetic pathways is paramount. numberanalytics.com

The synthesis of amines from biomass is a rapidly growing field of interest. rsc.orgrsc.org The structural components of 2-Ethoxypentan-1-amine—a pentane (B18724) skeleton and an ethyl group—are amenable to derivation from renewable resources. Bio-ethanol is a widely available C2 platform chemical. The C5 backbone could potentially be sourced from lignocellulosic biomass, which can be processed to yield platform molecules like furfural, a precursor to various five-carbon compounds. mdpi.comresearchgate.net Catalytic processes that can convert biomass-derived oxygenates (such as alcohols and diols) into amines are central to this goal. tu-darmstadt.de

Table 1: Potential Renewable Precursors for this compound Synthesis

Structural Moiety Potential Renewable Feedstock Key Conversion Technologies
Pentane Backbone Lignocellulose (via Furfural) Hydrogenation, Hydrogenolysis
Ethoxy Group Bio-ethanol Dehydration, Etherification

Future synthetic routes will be evaluated using green chemistry metrics to minimize environmental impact. rsc.orgrsc.org Principles such as atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, are critical. acs.org Catalytic methods are inherently superior to stoichiometric reactions in this regard. acs.org

One of the most promising sustainable methods for amine synthesis is the "hydrogen borrowing" (or hydrogen autotransfer) strategy. rsc.orgmdpi.com This process involves the catalytic amination of an alcohol, where the alcohol is temporarily oxidized to an aldehyde or ketone intermediate, which then undergoes reductive amination. The hydrogen "borrowed" in the initial oxidation step is then returned in the final reduction step, with water being the only byproduct. rsc.orgrsc.org This atom-economic approach avoids the need for pre-functionalized starting materials and external oxidants or reductants. rsc.org

Table 2: Key Green Chemistry Metrics for Evaluating Amine Synthesis

Metric Description Goal
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Maximize
Process Mass Intensity (PMI) Total mass in a process / Mass of product Minimize
Reaction Mass Efficiency (RME) Mass of desired product / Total mass of reactants Maximize

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

Exploration of Novel Reactivity and Functionalization Strategies

Beyond sustainable synthesis, a significant area of research is the development of new ways to modify and functionalize amines. Traditional methods like N-alkylation often suffer from poor selectivity. acs.orgnumberanalytics.com Modern strategies focus on the direct and selective functionalization of C-H bonds, which are ubiquitous in molecules like this compound. rsc.org

Recent advances in photoredox catalysis have emerged as powerful tools for C-N bond formation and C-H functionalization under mild conditions. rsc.orgacs.org These methods use visible light to generate radical intermediates, enabling reactions that are difficult to achieve with conventional thermal methods. rsc.org For a molecule like this compound, this could allow for the direct introduction of aryl or other functional groups at specific positions on the pentyl chain, a process known as site-selective C(sp³)–H functionalization. rsc.org

Furthermore, metal-free catalytic systems are gaining attention. For instance, iodine-catalyzed reactions can achieve the functionalization of primary aliphatic amines to create complex N,O-heterocycles under aerobic conditions. nih.gov Such strategies could be employed to convert this compound into more complex, high-value heterocyclic structures. nih.gov

Advanced Characterization Techniques for Complex Derivatization

As novel functionalization strategies produce increasingly complex molecules derived from this compound, unambiguous structural elucidation becomes critical. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced methods are necessary to characterize intricate derivatives.

The structural confirmation of new, complex amine derivatives relies on a suite of analytical techniques. ijrpr.com High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements to confirm molecular formulas. For detailed structural connectivity, two-dimensional NMR (2D-NMR) experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to map out the complete bonding framework of a molecule. For derivatives that can be crystallized, X-ray crystallography offers the definitive three-dimensional structure. researchgate.net

Table 3: Advanced Characterization Techniques for Novel this compound Derivatives

Technique Information Provided Application Example
2D-NMR (COSY, HSQC, HMBC) Detailed C-H and C-C connectivity, long-range correlations. Confirming the exact position of a newly introduced functional group on the pentyl chain.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight to four decimal places. Distinguishing between isomeric products with the same nominal mass.
X-ray Crystallography Definitive 3D molecular structure and stereochemistry. Determining the absolute configuration of a chiral center in a solid, crystalline derivative.

| FTIR-ATR Spectroscopy | Identification of functional groups. | Confirming the presence of new functional groups (e.g., carbonyl, amide) after a reaction. researchgate.net |

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating discovery. ijrpr.com Quantum mechanical methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new catalysts and experiments. osti.govresearchgate.net

For this compound, computational studies could be used to:

Predict Reactivity: Model the electronic structure to identify the most likely sites for electrophilic or nucleophilic attack. osti.gov

Elucidate Mechanisms: Calculate the energy profiles of potential reaction pathways to understand how a catalyst functions or why a particular product is formed. acs.org

Screen Catalysts: Computationally evaluate a range of potential catalysts for a desired transformation, saving significant experimental time and resources.

Interpret Spectroscopic Data: Predict NMR chemical shifts and other spectroscopic properties to aid in the characterization of new compounds.

This synergistic approach, where computational predictions are tested and validated by targeted experiments, leads to a more profound understanding and efficient development of new chemical transformations. nih.govosti.govresearchgate.net

Scalability of Synthetic Methods for Research and Industrial Applications

A final, critical challenge is the scalability of any new synthetic method. numberanalytics.com A reaction that works well on a milligram scale in a research lab may face significant hurdles when scaled up for industrial production. researchgate.net Traditional batch processing suffers from issues related to heat and mass transfer, safety concerns with exothermic reactions, and difficulties in achieving consistent product quality. rsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology for addressing scalability challenges. seqens.com This approach offers superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume at any given time, and improved efficiency and reproducibility. rsc.orgvapourtec.com For the synthesis of potentially hazardous intermediates or for optimizing reaction conditions, flow chemistry provides a robust and scalable platform. acs.orgjove.com The development of scalable flow processes will be essential for the potential future industrial production of this compound and its derivatives. seqens.com

Table 4: Comparison of Batch vs. Flow Chemistry for Scalability

Feature Batch Chemistry Flow Chemistry
Process Control Difficult to maintain uniform temperature and mixing. Precise control over temperature, pressure, and residence time. rsc.org
Safety Higher risk due to large volumes of reagents. Inherently safer due to small reactor volume. seqens.com
Scalability Difficult; often requires complete re-optimization. Straightforward via "sizing up" (larger reactor) or "numbering up" (parallel reactors). rsc.org

| Efficiency | Can involve significant downtime between batches. | Continuous operation, higher throughput, reduced waste. seqens.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.